Barium hydroxide octahydrate

説明

特性

IUPAC Name |

barium(2+);dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

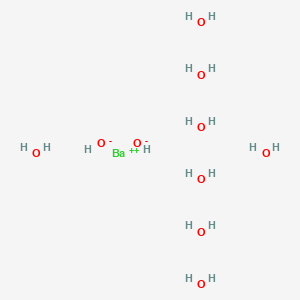

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153567 | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12230-71-6 | |

| Record name | Barium hydroxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium hydroxide (Ba(OH)2), octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HYDROXIDE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5Q5V03TBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Barium Hydroxide Octahydrate and Its Derivatives

Conventional and Advanced Synthetic Routes

The preparation of barium hydroxide (B78521) typically begins with the dissolution of barium oxide (BaO) in water, a reaction that yields barium hydroxide which crystallizes as the octahydrate. wikipedia.orgsciencemadness.org Alternative laboratory and industrial methods include double displacement reactions, such as reacting barium chloride with sodium hydroxide. sciencemadness.orggoogle.com

Thermal dehydration is a common method to obtain the lower hydrates and anhydrous forms of barium hydroxide from the octahydrate. The process involves carefully controlled heating to selectively remove water molecules.

Formation of Barium Hydroxide Monohydrate: When barium hydroxide octahydrate is heated in the air, it converts to the more stable barium hydroxide monohydrate (Ba(OH)₂·H₂O). wikipedia.orgprepchem.com This transition occurs at approximately 78°C. atamanchemicals.comsciencemadness.org

Formation of Anhydrous Barium Hydroxide/Barium Oxide: Further heating of the monohydrate under specific conditions leads to complete dehydration. In a vacuum at 100°C, the monohydrate yields barium oxide (BaO) and water. wikipedia.orgprepchem.com The dehydration of β-Ba(OH)₂·1H₂O to anhydrous β-Ba(OH)₂ begins at a temperature of 105°C. researchgate.net If heated to much higher temperatures, around 800°C, barium hydroxide fully decomposes to barium oxide. wikipedia.orgsciencemadness.org

Table 1: Thermal Dehydration Stages of Barium Hydroxide Hydrates

| Starting Material | Condition | Resulting Product | Temperature | Citation |

| This compound | Heating in air | Barium Hydroxide Monohydrate | ~78°C | atamanchemicals.comsciencemadness.org |

| Barium Hydroxide Monohydrate | Heating in vacuum | Barium Oxide (BaO) | 100°C | wikipedia.orgprepchem.com |

| Barium Hydroxide Monohydrate | Heating | Anhydrous Barium Hydroxide | 105-115°C | researchgate.net |

| Barium Hydroxide | High-temperature heating | Barium Oxide (BaO) | 800°C | wikipedia.orgsciencemadness.org |

Solvent-Assisted Dehydration Techniques

An alternative to thermal dehydration is the use of organic solvents to facilitate the removal of water from this compound. This method can be advantageous as it may require simpler equipment and allows for the recycling of the solvent. google.com The process typically involves refluxing the octahydrate with a suitable water-immiscible organic solvent that forms an azeotrope with water.

A patented process describes using solvents such as benzene, cyclohexane, or n-propylcarbinyl chloride as dewatering agents. google.com In this technique, the octahydrate is refluxed with the organic solvent, and the water of crystallization is separated using a water trap. This process efficiently removes seven of the eight water molecules to yield loose, crystalline barium hydroxide monohydrate powder. google.com

Table 2: Parameters for Solvent-Assisted Dehydration of Ba(OH)₂·8H₂O

| Parameter | Value/Description | Citation |

| Dewatering Agents | Benzene, cyclohexane, n-propylcarbinyl chloride, sherwood oil | google.com |

| Process | Refluxing with solvent and water separation via water trap | google.com |

| Product | Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O) | google.com |

| Crystal Weight (g) to Solvent Volume (mL) Ratio | (1-3) : 1 | google.com |

| Dewatering Time | 4–7 hours | google.com |

Hydrothermal Synthesis Approaches for Related Materials

Hydrothermal synthesis is a versatile method for producing a wide range of inorganic materials with controlled properties. In this context, barium hydroxide serves as a crucial barium source for the synthesis of complex oxides. This method involves chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel, or autoclave. google.com

Research has demonstrated the successful synthesis of various functional materials using this approach:

Barium Titanate (BaTiO₃): Fine particles of barium titanate have been prepared via hydrothermal synthesis using this compound as the barium precursor and various titanium sources. acs.orgyonsei.ac.kr The synthesis can be performed at temperatures ranging from 75°C to 180°C. acs.org Microwave-hydrothermal methods have also been employed, using barium hydroxide and titanium dioxide as precursors to form cubic-phase BaTiO₃. researchgate.net

Barium Zirconate (BaZrO₃): Monodispersed, highly crystalline barium zirconate fine particles have been synthesized through hydrothermal reactions that utilize barium hydroxide and a zirconium-triethanolamine complex as precursors. rsc.org

Barium Hexaferrite (BHF): BHF has been synthesized in a water vapor atmosphere (thermovaporous treatment) in the temperature range of 200-400°C, using mixtures of precursors like γ-Fe₂O₃ with barium hydroxide. tandfonline.com

Control of Crystallinity and Particle Morphology during Synthesis

The ability to control the crystallinity and the size and shape (morphology) of particles is critical for tailoring the properties of materials for specific applications. Hydrothermal synthesis, in particular, offers excellent control over these characteristics by adjusting reaction parameters. google.com

Research findings illustrate this control:

Effect of Temperature: In the hydrothermal synthesis of barium titanate, the reaction temperature significantly influences particle morphology. acs.org At a lower temperature of 85°C, the product consists of small crystals and agglomerated clusters. acs.org In contrast, synthesis at a higher temperature of 180°C yields large (~130 nm), uniform, and nearly monodisperse particles. acs.org

Effect of Precursor Concentration: For the synthesis of barium zirconate, the shape of the resulting particles can be controlled by altering the initial concentrations of the barium and zirconium precursors. rsc.org By varying these concentrations, sphere- and rhombic dodecahedral-shaped particles have been obtained. rsc.org

Effect of Additives: The particle size of BaZrO₃ microspheres can be precisely controlled by adding sodium hydroxide (NaOH) to the precursor solution. rsc.org An increase in NaOH concentration from 0.50 M to 2.0 M resulted in a gradual decrease in the average particle size from 4.3 µm to 2.4 µm. rsc.org

Effect of Precursor Type: The choice of the titanium precursor in BaTiO₃ synthesis also has a strong impact on the final particle size and morphology. acs.org

Table 3: Effect of Synthesis Temperature on BaTiO₃ Particle Morphology

| Synthesis Temperature | Resulting Particle Morphology | Citation |

| 85°C | Small crystals and agglomerates of clusters | acs.org |

| 120°C | Largest particle size (when using anatase TiO₂ precursor) | acs.org |

| 180°C | Large (~130 nm), uniform, and nearly monodisperse particles | acs.org |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters such as temperature, time, and reactant concentrations is essential for maximizing product yield and purity. acs.org This is often achieved through systematic studies, including Design of Experiments (DoE), which allows for the visualization of how each factor affects the outcome. acs.orgmdpi.com

Barium hydroxide is often used as a strong base catalyst in organic synthesis, and optimizing its use is key to high-yield reactions. psu.edu

Catalyst and Reaction Conditions: In the synthesis of benzalacetone via the condensation of benzaldehyde (B42025) and acetone (B3395972), this compound was used as a catalyst. google.com By optimizing parameters such as reaction time and temperature, yields as high as 87.6% were achieved. For instance, reacting the components for 15 minutes under reflux using this compound resulted in a 99.5% pure product with an 87.2% yield. google.com

Purity Improvement: In the synthesis of materials like barium titanate via hydrothermal methods, adjusting reaction parameters can improve purity. researchgate.net For example, increasing the reaction temperature was found to decrease the concentration of barium carbonate, a common impurity. researchgate.net In the synthesis of high-purity barium sulfate (B86663), the use of barium hydroxide was noted to be effective in reducing sulfide (B99878) impurities. mdpi.com

Table 4: Optimization of Benzaldehyde Condensation Using Barium Hydroxide Catalyst

| Catalyst | Reaction Time | Temperature | Product Purity | Yield | Citation |

| Ba(OH)₂·8H₂O | 1 hour | 50°C | 98.5% | 87.6% | google.com |

| Ba(OH)₂·8H₂O | 15 minutes | Reflux | 99.5% | 87.2% | google.com |

| Ba(OH)₂·H₂O | 15 minutes | Reflux | 99.3% | 87.1% | google.com |

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations of Barium Hydroxide (B78521) Octahydrate and its Hydrates

Crystallographic techniques are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. For barium hydroxide octahydrate and its related hydrated forms, X-ray diffraction methods have been instrumental in revealing their complex structures.

Powder X-ray Diffraction (XRD) Analysis in Material Systems

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of materials. In the context of this compound, XRD is frequently employed to confirm its presence and purity in various material systems.

For instance, in studies involving the synthesis of other materials where this compound is a precursor, XRD is used to verify the initial composition. The diffraction pattern of pure this compound shows characteristic peaks corresponding to its crystalline form. core.ac.uk However, due to its reactivity with atmospheric carbon dioxide, commercial samples of this compound can often contain impurities like barium carbonate (BaCO₃), which can also be identified and quantified using XRD. cristal.orgproyectopatrimonio.info In fact, it has been observed that a "fresh" commercial product can contain over 30% BaCO₃. cristal.org

XRD is also crucial in monitoring chemical reactions and phase transformations. For example, in the synthesis of Nd₁Ba₂Cu₃O₇₋δ superconductors using this compound as a barium source, XRD patterns are used to confirm the formation of the desired product phase. scirp.orgsemanticscholar.orgresearchgate.net Similarly, in the preparation of BaTiO₃ nanoparticles, XRD analysis is used to track the conversion of the precursors, including this compound, into the final product and to determine the crystallite size of the resulting particles. utwente.nl The technique is also used to study the setting and hardening of lime-based conservation mortars containing barium hydroxide, identifying the formation of new crystalline phases such as calcite, witherite, and barium calcium carbonate over time. proyectopatrimonio.info

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide valuable insights into the chemical bonding and molecular structure of materials by probing the interaction of electromagnetic radiation with the sample.

Infrared (IR) Spectroscopy for Chemical Bond Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds. chemicalbook.comspectrabase.com The spectrum shows bands associated with the O-H stretching and bending vibrations of the water molecules and hydroxide ions. researchgate.net These spectral features can be used to confirm the presence of water of hydration and hydroxide groups within the compound.

In material systems, FTIR is used to monitor chemical changes. For example, in the synthesis of barium humate from coal using this compound, FTIR spectra are used to characterize the final product. scirp.org It is also employed in the analysis of composite phase change materials to ensure good compatibility between this compound and other components like expanded graphite (B72142). researchgate.net Furthermore, in the analysis of non-aqueous solutions, FTIR can detect reaction products, such as the formation of methoxy (B1213986) methanol (B129727) from the reaction of formaldehyde (B43269) with methanol in the presence of this compound. frontiersin.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA reveals a multi-step decomposition process. The initial weight loss, occurring below 100°C, corresponds to the release of the majority of the water of crystallization, transforming the octahydrate into the monohydrate form. utwente.nl Specifically, a mass loss corresponding to approximately 7 moles of water is observed. utwente.nl A further increase in temperature leads to the release of the final water molecule, and eventually, the decomposition of barium hydroxide to barium oxide and water. wikipedia.org TGA has been used to determine the water content in this compound and to study its thermal stability in various applications, such as in the preparation of phase change materials and in the synthesis of other compounds. utwente.nlscirp.orgresearchgate.net

Differential Thermal Analysis (DTA) and the related technique, Differential Scanning Calorimetry (DSC) , measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques are used to identify phase transitions such as melting and decomposition. For this compound, DTA and DSC can detect the endothermic processes associated with dehydration and melting. jasp.com.cnpref.nara.jpiucr.org The melting point of this compound is around 78°C. wikipedia.orgresearchgate.net These techniques are particularly important in characterizing its properties as a phase change material for thermal energy storage, providing data on the phase change temperature and latent heat of fusion. researchgate.netjasp.com.cn

Microscopic and Nanoscopic Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Microscopy techniques are essential for visualizing the morphology, size, and structure of materials at the micro and nano levels.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. SEM has been used to examine the morphology of this compound and its composites. For instance, in the development of phase change materials, SEM images have shown the compatibility of this compound with materials like copper foam and expanded graphite. researchgate.netjasp.com.cnresearchgate.net In the synthesis of barium titanate nanoparticles, SEM is used to observe the morphology of the resulting particles. core.ac.uk It is also employed to study the microstructure of conservation mortars containing barium hydroxide, revealing the distribution of the binder and the formation of new phases. proyectopatrimonio.info

Transmission Electron Microscopy (TEM) allows for even higher resolution imaging, providing information about the internal structure and crystallinity of materials. TEM has been instrumental in characterizing nanoparticles synthesized using this compound as a precursor. For example, in the synthesis of BaTiO₃ nanoparticles, TEM images have revealed the size, shape, and aggregation of the as-prepared particles, with sizes ranging from 20-70 nm. nih.govkoreascience.kragc.com High-resolution TEM can even show the individual nanocrystalline nuclei within the larger particles. koreascience.kr

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | rri.res.in |

| Space Group | P2/n or P2₁/c | rri.res.inmaterialsproject.org |

| a (Å) | 9.35 | rri.res.in |

| b (Å) | 9.28 | rri.res.in |

| c (Å) | 11.87 | rri.res.in |

| β (°) | 99 | rri.res.in |

| Z | 4 | rri.res.in |

| Ba²⁺ Coordination | 8 (distorted Archimedean antiprism) | rri.res.in |

| Ba-O distance (Å) | 2.69 - 2.77 | rri.res.in |

Interactive Data Table: Thermal Properties of this compound

| Property | Value | Technique | Reference |

| Melting Point | ~78 °C | DTA/DSC | wikipedia.orgresearchgate.net |

| Decomposition | Multi-step dehydration | TGA | utwente.nl |

| First Dehydration Step | Loss of ~7 H₂O | TGA | utwente.nl |

Elemental and Compositional Analysis Techniques (e.g., Acid-Base Titrimetry, ICP)

Elemental and compositional analysis techniques are fundamental in confirming that a sample of this compound meets the stringent purity requirements for laboratory and industrial use. These methods provide quantitative data on the amount of barium hydroxide present, as well as the concentration of various potential impurities.

Acid-Base Titrimetry

A cornerstone of classical analytical chemistry, acid-base titrimetry is a primary method for determining the assay of this compound. acs.orgacs.orgwikipedia.org This technique is particularly useful for quantifying the concentration of weak acids and is employed here to determine the amount of the basic hydroxide component. wikipedia.orgatamanchemicals.comvaia.com The process involves titrating a precisely weighed sample of this compound, dissolved in carbon dioxide-free water, with a standardized solution of a strong acid, typically hydrochloric acid (HCl). acs.orgacs.org Phenolphthalein is a common indicator used in this titration, as its color change from pink to colorless signals the equivalence point where the acid has completely neutralized the base. acs.orgacs.orgvaia.com

The reaction proceeds as follows: Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O

A key advantage of using barium hydroxide in titrations is that any carbonate impurity, which can interfere with the results when using other strong bases like sodium hydroxide, precipitates as insoluble barium carbonate. wikipedia.orgatamanchemicals.com This ensures a clear and accurate endpoint determination. wikipedia.orgatamanchemicals.com The solution from the initial assay can be reserved to subsequently determine the amount of carbonate present. acs.orgacs.org This is achieved by adding a known excess of hydrochloric acid to the solution, boiling it to expel the carbon dioxide formed from the reaction with any carbonate, and then back-titrating the excess acid with a standard solution of sodium hydroxide using methyl orange as an indicator. acs.orgacs.orgresource.org

The purity of this compound is often specified with a minimum assay determined by HCl titration, commonly at 98% or higher. srlchem.comthermofisher.com

Table 1: Parameters for Acid-Base Titration of this compound

| Parameter | Value/Reagent | Purpose | Citation |

| Sample Weight | 4–5 g | To ensure a measurable and representative sample for titration. | acs.orgacs.org |

| Solvent | ~200 mL of carbon dioxide-free water | To dissolve the sample and prevent interference from atmospheric CO₂. | acs.orgacs.org |

| Titrant | 1 N Hydrochloric Acid (HCl) | Standardized strong acid to neutralize the barium hydroxide. | acs.orgacs.org |

| Indicator | Phenolphthalein | To visually determine the endpoint of the titration. | acs.orgacs.org |

| Back-titrant (for carbonate) | 1 N Sodium Hydroxide (NaOH) | To quantify the excess HCl used to react with carbonate impurities. | acs.orgacs.org |

| Indicator (for carbonate) | Methyl Orange | To visually determine the endpoint of the back-titration. | acs.org |

Inductively Coupled Plasma (ICP) Techniques

Inductively coupled plasma (ICP) based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for trace and ultratrace elemental analysis. acs.orgacs.orglibretexts.org These instrumental techniques are employed to detect and quantify metallic and some non-metallic impurities in this compound at parts-per-million (ppm) or even lower levels. acs.orglibretexts.org

The fundamental principle of ICP involves introducing a sample, typically as a liquid aerosol, into a high-temperature argon plasma. gov.bc.ca The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths (in ICP-OES) or become ionized (in ICP-MS). gov.bc.ca The spectrometer then measures the intensity of the emitted light or the abundance of ions at specific mass-to-charge ratios to determine the concentration of each element. gov.bc.ca

For the analysis of this compound, a sample is typically dissolved in dilute acid, such as nitric acid, to prepare it for introduction into the ICP instrument. acs.orgacs.org This method is specified by organizations like the American Chemical Society (ACS) for determining the limits of heavy metals and other specific elemental impurities. acs.org For instance, ICP-OES is used to test for heavy metals with a maximum allowable limit of 5 ppm. acs.org It can also be used to determine the concentration of elements like calcium, potassium, sodium, and strontium. acs.org

ICP-MS offers even lower detection limits and is suitable for determining trace and ultra-trace elemental concentrations in various sample types, including solids and liquids, after appropriate digestion. libretexts.orggov.bc.capcdn.co

Table 2: Specified Impurity Limits in ACS Reagent Grade this compound Determined by ICP and Other Methods

| Impurity | Maximum Allowable Limit | Analytical Technique | Citation |

| Heavy metals (as Pb) | 5 ppm | ICP-OES | acs.org |

| Iron (Fe) | 0.001% | Colorimetry/ICP | acs.org |

| Calcium (Ca) | 0.05% | Flame AAS/ICP-OES | acs.org |

| Strontium (Sr) | 0.8% | Flame AAS/ICP-OES | acs.org |

| Potassium (K) | 0.01% | Flame AAS/ICP-OES | acs.org |

| Sodium (Na) | 0.01% | Flame AAS/ICP-OES | acs.org |

| Chloride (Cl) | <20 ppm | Turbidimetry | acs.orgthermofisher.com |

| Sulfide (B99878) (S) | ~0.001% (as S) / <5 ppm | Colorimetry | acs.orgacs.orgthermofisher.com |

| Carbonate (as BaCO₃) | Not specified, but determined | Acid-Base Titrimetry | acs.org |

Mechanistic Studies of Chemical Reactions Involving Barium Hydroxide Octahydrate

Reaction Pathways in Inorganic Material Synthesis

Barium hydroxide (B78521) octahydrate is a pivotal compound in the synthesis of various inorganic materials, acting as a high-purity barium source and a provider of a highly alkaline medium essential for specific reaction pathways. Its utility is particularly notable in hydrothermal synthesis, where it facilitates the creation of complex oxides like barium titanate.

Hydrothermal Reactions with Metal Oxides (e.g., Titania for Barium Titanate Formation)

Ba(OH)₂·8H₂O + TiO₂ → BaTiO₃ + 9H₂O

The physical and chemical properties of the resulting barium titanate powder, including particle size, morphology, and crystallinity, are influenced by various reaction parameters such as temperature, reaction duration, and the molar ratio of barium to titanium. researchgate.net Studies have shown that increasing the concentration of barium hydroxide can promote the formation of the desired tetragonal phase of BaTiO₃. researchgate.net Two primary mechanisms have been proposed to explain the formation of barium titanate under these conditions: in-situ transformation and dissolution-precipitation. researchwithrutgers.comresearchgate.net

The in-situ transformation mechanism posits that the reaction occurs directly on the surface of the titanium dioxide particles. researchgate.net In this model, dissolved barium ions from the barium hydroxide solution diffuse to the surface of the TiO₂ particles. researchgate.net A continuous layer of barium titanate then forms on the surface, and the reaction proceeds as additional barium ions diffuse through this newly formed BaTiO₃ layer to react with the remaining TiO₂ core until the precursor is fully consumed. researchgate.net Some kinetic analyses suggest that at later stages of the reaction, this in-situ transformation may become the dominant mechanism. researchwithrutgers.comcapes.gov.br

The dissolution-precipitation mechanism is widely supported by experimental evidence as the primary pathway for barium titanate formation in hydrothermal synthesis. researchgate.netresearchgate.net This mechanism involves two distinct steps:

Precipitation: Once the solution becomes supersaturated with barium ions (Ba²⁺) and the soluble titanate species, barium titanate nucleates and precipitates from the solution. researchgate.netresearchgate.net Evidence suggests that this is a process of homogeneous nucleation, where new crystals form in the solution rather than directly on the surface of the undissolved titania.

Studies using different titania precursors have provided strong evidence for this mechanism. For example, amorphous TiO₂, being more active, dissolves faster and allows for a quicker preparation of BaTiO₃ compared to crystalline forms like anatase or rutile. researchgate.net

| Precursor System | Temperature | Time | Resulting Phase | Key Mechanistic Finding |

| Ba(OH)₂ + Amorphous TiO₂ | 150-200 °C | 2-24 h | Cubic BaTiO₃ | The rate-controlling step is the dissolution of the titania precursor. researchgate.net |

| Ba(OH)₂ + Anatase TiO₂ | 220 °C | Several days | Tetragonal BaTiO₃ | Higher Ba:Ti molar ratios and alkaline concentrations favor the formation of the tetragonal phase. researchgate.net |

| Ba(OH)₂ + Titanium Tetraisopropoxide | 85-150 °C | Not specified | Crystalline BaTiO₃ | TEM observations show homogeneous nucleation, supporting the dissolution-precipitation mechanism. |

Role as a Precursor for Diverse Barium Salts and Compounds

Barium hydroxide octahydrate is a versatile starting material for the synthesis of numerous other barium compounds. penpet.comwikipedia.org This is largely due to its good solubility in water, which allows it to readily engage in double replacement reactions to form insoluble barium salts. wikipedia.org

For example, it is used to produce barium sulfate (B86663) (BaSO₄), a compound with very low solubility, by reacting it with sulfuric acid or a soluble sulfate salt: wikipedia.org

Ba(OH)₂ + H₂SO₄ → BaSO₄(s) + 2H₂O

Similarly, reacting an aqueous solution of barium hydroxide with carbon dioxide gas results in the precipitation of insoluble barium carbonate (BaCO₃). This reaction is so reliable that it is used in analytical chemistry as a test for carbon dioxide. penpet.comwikipedia.org

Ba(OH)₂ + CO₂ → BaCO₃(s) + H₂O

Beyond simple salts, it also serves as a precursor in the production of more complex materials for the chemical, plastics, glass, and ceramics industries. sunecochemical.comsunecochemical.com

Mechanistic Insights into Organic Reactions

In the realm of organic chemistry, barium hydroxide is recognized as a strong base and is utilized in various synthetic transformations, most notably in the hydrolysis of esters. wikipedia.orgsciencemadness.org

Hydroxide-Mediated Ester Cleavage and Hydrolysis Mechanisms

The hydrolysis of an ester using a strong base like barium hydroxide is commonly known as saponification. ucalgary.cawikipedia.org The reaction mechanism is a classic example of nucleophilic acyl substitution. ucalgary.ca The hydroxide ion (OH⁻), furnished by the dissociation of Ba(OH)₂ in solution, acts as the nucleophile. ucalgary.cayoutube.com

The process unfolds through the following steps:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom. ucalgary.ca

Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a negatively charged tetrahedral intermediate. ucalgary.cawikipedia.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, which leads to the expulsion of the alkoxide ion (RO⁻) as the leaving group. ucalgary.ca

Acid-Base Reaction: The alkoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the products, forming a carboxylate salt and an alcohol. ucalgary.ca

2 RCOOR' + Ba(OH)₂ → Ba(RCOO)₂ + 2 R'OH

Barium hydroxide can be particularly useful in cases where selective hydrolysis is needed, as the resulting barium carboxylate salts can sometimes be insoluble, facilitating separation. acsgcipr.org The procedure can be adapted for non-aqueous conditions, making it suitable for parallel synthesis applications where an aqueous workup is undesirable. researchgate.net

Aldol (B89426) Condensation Reaction Pathways

This compound serves as a strong base catalyst in aldol condensation reactions. wikipedia.orgmedium.com This type of reaction is a fundamental carbon-carbon bond-forming process in organic chemistry, involving the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to yield a conjugated enone. wikipedia.org The catalytic role of barium hydroxide is pivotal in the initiation of the reaction through the formation of a key reactive intermediate, the enolate ion. wikipedia.orgyoutube.com

The reaction pathway, when catalyzed by a base such as barium hydroxide, proceeds through a distinct mechanism:

Enolate Formation : The hydroxide ion (OH⁻) from barium hydroxide abstracts an acidic α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) from an aldehyde or ketone. wikipedia.orgyoutube.com This deprotonation results in the formation of a resonance-stabilized enolate ion. youtube.commasterorganicchemistry.com The presence of a strong base is crucial for this step. wikipedia.org

Nucleophilic Attack : The newly formed enolate ion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This step leads to the formation of a new carbon-carbon single bond and a tetrahedral intermediate, an alkoxide. youtube.com

Protonation : The alkoxide intermediate is then protonated by a water molecule (formed in the initial deprotonation step or present as the solvent), yielding the β-hydroxyaldehyde or β-hydroxyketone, commonly known as the aldol addition product. youtube.commasterorganicchemistry.com This step also regenerates the hydroxide catalyst. youtube.com

Dehydration (Condensation) : If the reaction mixture is heated, the aldol addition product can undergo dehydration. masterorganicchemistry.comlibretexts.org The hydroxide catalyst removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion from the β-carbon. wikipedia.orgmasterorganicchemistry.com This elimination step, often proceeding via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, results in the formation of an α,β-unsaturated aldehyde or ketone and a molecule of water. wikipedia.orgmasterorganicchemistry.com

This base-catalyzed pathway is exemplified in the self-condensation of acetone (B3395972) in the presence of barium hydroxide, which produces diacetone alcohol (a β-hydroxyketone). wikipedia.orgmedium.com Further heating leads to the dehydration product, mesityl oxide (an α,β-unsaturated ketone). medium.com The reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen is known as the Claisen-Schmidt condensation, a reaction that can also be effectively catalyzed by barium hydroxide. masterorganicchemistry.comlibretexts.orgresearchgate.net

Synthesis Mechanisms of Pharmacologically Relevant Compounds (e.g., normorphine glucuronides)

This compound is utilized as a reagent in the multi-step synthesis of pharmacologically significant molecules, such as normorphine-6-glucuronide (B1237474). nih.gov Its role is typically to facilitate a specific transformation, often acting as a strong base for hydrolysis or solvolysis to remove protecting groups under controlled conditions. nih.gov

In the synthesis of normorphine-6-glucuronide, a metabolite of normorphine, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. nih.gov The synthesis mechanism involves several stages, with barium hydroxide playing a key role in one of the final deprotection steps. nih.gov

A published synthesis pathway for normorphine-6-glucuronide involves the following key steps where barium hydroxide is employed:

Protection : The starting material, normorphine, has multiple reactive sites. To selectively form the 6-glucuronide, the more reactive phenolic hydroxyl group at the 3-position and the secondary amine at the 17-position are protected. For instance, carbobenzoxy groups can be used for this purpose, forming N,O3-biscarbobenzoxynormorphine. nih.gov

Condensation : The protected normorphine derivative is then condensed with a protected glucuronic acid derivative, such as acetobromoglucuronate. This reaction forms the desired glucuronide linkage at the 6-position. nih.gov

Deprotection (Solvolysis) : After the glucuronide moiety is attached, the protecting groups must be removed to yield the final product. Barium hydroxide is used in a solvolysis step to cleave these protecting groups. nih.gov In this context, the strong basicity of barium hydroxide facilitates the hydrolysis of the carbobenzoxy groups, liberating the free amine and phenolic hydroxyl groups to yield normorphine-6-glucuronide. nih.gov This step is performed along with catalytic hydrogenation to remove other protecting groups. nih.gov

The use of barium hydroxide in this specific mechanistic step highlights its utility in complex organic syntheses where a strong, inorganic base is required for the cleavage of stable protecting groups without degrading the target molecule. nih.gov

Thermodynamics and Kinetics of Endothermic Reactions (e.g., with ammonium (B1175870) thiocyanate)

The solid-state reaction between this compound and an ammonium salt, such as ammonium thiocyanate (B1210189) or ammonium chloride, is a classic example of a spontaneous endothermic process. libretexts.orgrsc.orgchemedx.orgwashington.edu When the two solids are mixed, a significant absorption of heat from the surroundings occurs, causing the temperature of the mixture to drop dramatically, often to below -20°C, which is cold enough to freeze water. chemedx.orgthoughtco.com

The spontaneity of this reaction is not driven by enthalpy but by a large increase in entropy. libretexts.orgwashington.edu The thermodynamic principles governing this process can be understood by examining the Gibbs free energy equation:

ΔG = ΔH - TΔS rsc.org

Where:

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous reaction. rsc.orgwashington.edu

ΔH is the change in enthalpy. A positive value indicates an endothermic reaction (heat is absorbed). libretexts.orgwashington.edu

ΔS is the change in entropy. A positive value indicates an increase in disorder. libretexts.orgwashington.edu

T is the absolute temperature in Kelvin.

In this reaction, the conversion of two solid reactants into a mixture of aqueous salt, gaseous ammonia (B1221849), and liquid water results in a substantial increase in the number of particles and their freedom of movement. libretexts.orgwashington.eduunc.edu This leads to a large positive entropy change (ΔS > 0). libretexts.orgwashington.edu Although the reaction is highly endothermic, meaning it absorbs a significant amount of heat from the surroundings (ΔH > 0), the TΔS term in the Gibbs free energy equation becomes large enough to overcome the positive ΔH. libretexts.orgwashington.edu This results in a negative value for ΔG, rendering the reaction spontaneous at room temperature. washington.edu

The kinetics of this solid-solid reaction are facilitated by the water of hydration in the this compound. As the reaction begins, a small amount of liquid is formed, creating a slushy mixture that allows the ions to become mobile and react more readily, accelerating the process. rsc.orgchemedx.org The reaction proceeds relatively quickly once initiated by mixing the solids. flinnsci.ca

Table 1: Thermodynamic Parameters for the Reaction of this compound with Ammonium Salts

| Thermodynamic Parameter | Sign | Description |

|---|---|---|

| Enthalpy Change (ΔH) | Positive (+) | The reaction is endothermic, absorbing heat from the surroundings. washington.edu |

| Entropy Change (ΔS) | Positive (+) | There is a large increase in disorder due to the formation of liquid and gaseous products from solid reactants. washington.edu |

| Gibbs Free Energy Change (ΔG) | Negative (-) | The reaction is spontaneous because the large positive entropy change outweighs the positive enthalpy change. washington.edu |

Catalytic Applications and Catalysis Research

Heterogeneous Catalysis by Activated Barium Hydroxide (B78521)

Activated barium hydroxide is a widely employed heterogeneous catalyst in numerous organic reactions, including Claisen-Schmidt condensations, Horner-Wadsworth-Emmons reactions, and Michael additions. researchgate.net In these roles, it often demonstrates superior performance, leading to cleaner and faster reactions compared to other bases. researchgate.net For instance, in the Suzuki cross-coupling of arenes, the use of barium hydroxide can dramatically improve yields and accelerate reaction times. researchgate.net The mechanism in many of these solid-liquid interfacial processes involves the formation of a carbanion on an active site of the catalyst, followed by a surface reaction. researchgate.netcdnsciencepub.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial in industrial chemistry, enabling large-scale production and easier separation of the catalyst from the product mixture. researchgate.netwikipedia.org

The catalytic efficacy of barium hydroxide is intrinsically linked to its microcrystalline structure. Research has indicated that the monohydrate form, Ba(OH)₂·H₂O, is the active compound responsible for its catalytic prowess in reactions such as the aldol (B89426) condensation of acetone (B3395972). researchgate.net The specific crystalline arrangement of the catalyst directly influences its activity and selectivity. researchgate.net While the precise impact of different crystal facets and defect sites is a complex area of study, it is established that the structural properties of the catalyst are as crucial as its chemical composition. The dehydration process of the octahydrate form leads to changes in the crystal structure, which in turn affects the availability and strength of the active sites. researchgate.net

Table 1: Relationship Between Barium Hydroxide Hydration State and Catalytic Activity This table illustrates the identified active form of barium hydroxide in certain catalytic reactions.

| Hydration State | Formula | Role in Catalysis |

|---|---|---|

| Monohydrate | Ba(OH)₂·H₂O | Identified as the active compound in aldol condensation reactions. researchgate.net |

| Octahydrate | Ba(OH)₂·8H₂O | Common commercial form, serves as a precursor to the activated catalyst. nih.gov |

| Anhydrous | Ba(OH)₂ | Formed upon dehydration, used for selective alkylation. nih.gov |

The basicity of barium hydroxide is considered its most significant feature for catalytic activity in transesterification, where it removes a proton from the alcohol (e.g., methanol) to form a more nucleophilic methoxide anion. mdpi.com This anion then attacks the triglyceride molecule, initiating the conversion to biodiesel. mdpi.com Among common alkaline earth heterogeneous catalysts, barium hydroxide exhibits very high basic strength, contributing to its high catalytic activity. mdpi.com The number of basic sites on a catalyst can be quantified through titration with acids like benzoic acid. researchgate.net

Commercial barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is typically activated to enhance its catalytic performance. Activation is generally achieved through controlled thermal dehydration. researchgate.netnih.gov For example, heating the octahydrate under vacuum at temperatures around 140–150 °C removes the water of crystallization, yielding anhydrous barium hydroxide. nih.gov

Another method involves preparing specific hydrates, as the monohydrate has been identified as a particularly active form. researchgate.net This can be achieved by heating the octahydrate to specific temperatures; for instance, heating at 200°C can yield β-barium hydroxide, while heating at 300°C can produce the α-form. researchgate.net These activated forms, sometimes referred to as C-200, are more active and selective than the commercially available octahydrate in reactions like aldol condensations. researchgate.net

Homogeneous Catalysis in Organic Transformations

While barium hydroxide is predominantly used as a solid, heterogeneous catalyst, it also plays a role in reaction systems involving homogeneous catalysts. researchgate.net In these cases, barium hydroxide typically functions as a strong, yet insoluble, base rather than a true homogeneous catalyst that dissolves in the reaction medium. researchgate.netresearchgate.net For example, in the α-arylation of diethyl malonate, a homogeneous catalyst is used in conjunction with barium hydroxide monohydrate, which acts as a heterogeneous base. researchgate.net

The primary advantage of using a solid base like barium hydroxide is the simplification of product purification. Unlike soluble bases (homogeneous catalysts), the solid barium hydroxide and its byproducts can be easily removed from the reaction mixture by simple filtration, preventing contamination of the final product. researchgate.net

Catalytic Activity in Specific Reaction Classes

Barium hydroxide has demonstrated very high activity as a catalyst in the transesterification of vegetable oils to produce fatty acid methyl esters (FAME), commonly known as biodiesel. researchgate.netresearchgate.net This process is a crucial reaction in the production of renewable fuels. mdpi.com The high basicity of barium hydroxide is a key factor in its effectiveness, as it readily generates the methoxide ions necessary for the reaction to proceed. mdpi.com

In the methanolysis of sunflower oil, barium hydroxide has been shown to be a particularly effective catalyst. researchgate.net For a methanol-to-oil molar ratio of 6:1, preliminary studies showed an oil conversion of approximately 80% after only one hour at the reflux temperature of methanol (B129727), with a nearly quantitative yield of esters. researchgate.netresearchgate.net This level of activity highlights its potential as a highly efficient catalyst for biodiesel production.

Table 2: Performance of Barium Hydroxide in Transesterification This table summarizes findings on the catalytic performance of Ba(OH)₂ in biodiesel production from various sources.

| Feedstock | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Sunflower Oil | Barium Hydroxide | ~80% oil conversion in 1 hour at methanol reflux. | researchgate.netresearchgate.net |

| Waste Cooking Oil | Barium Hydroxide | Showed the greatest basic strength among tested catalysts (CaO, MgO, ZnO, AlCl₃). | mdpi.com |

| Rapeseed Oil | Barium Hydroxide | Noted for very high activity and yield in esters. | researchgate.net |

Synthesis of Pharmaceutical Intermediates

This compound is employed as a strong base catalyst in several fundamental organic reactions that are crucial for the synthesis of complex molecules, including intermediates for pharmaceuticals. chemicalbook.com While specific examples in the direct synthesis of named antidepressants or anticoagulants are not extensively detailed in prominent literature, its catalytic activity in key transformations is well-established.

These reactions include the hydrolysis of esters and nitriles to carboxylic acids, a foundational step in creating building blocks for larger molecules. commonorganicchemistry.comwikipedia.org It also serves as a base in aldol condensations for forming carbon-carbon bonds and is used to facilitate the decarboxylation of amino acids. chemicalbook.comwikipedia.org Furthermore, it is utilized in the preparation of important precursors like cyclopentanone and diacetone alcohol. chemicalbook.com The ability of barium hydroxide to efficiently catalyze these reactions makes it a valuable reagent in the multistep synthesis pathways common in pharmaceutical development. guidechem.com

Table 1: Key Organic Reactions Catalyzed by Barium Hydroxide for Pharmaceutical Intermediate Synthesis

Reaction Type Role of this compound Product Class Relevance Ester and Nitrile Hydrolysis Acts as a strong base to facilitate the cleavage of ester or nitrile groups. Carboxylic Acids Creates essential acidic functional groups for further modification. Aldol Condensation Serves as a base to deprotonate an alpha-carbon, initiating the condensation. β-Hydroxy Aldehydes/Ketones Forms new carbon-carbon bonds, a key step in building molecular complexity. Decarboxylation Used in the decarboxylation of specific acids, such as amino acids or adipic acid. Amines, Cyclic Ketones (e.g., Cyclopentanone) Removes carboxyl groups to yield important structural motifs.

Applications in Oil Refining Processes

In the petroleum industry, this compound is utilized as a multifunctional additive and refining agent. toptionchem.comtlzbarium.com Its strong alkalinity makes it effective for neutralizing acidic components present in crude oil fractions and lubricating oils. prochemonline.comjinnuo-chem.com This neutralization helps to improve the stability and extend the lifespan of machinery by preventing acid-induced corrosion. prochemonline.com

Specific applications include the removal of sulfur compounds, such as sulfides and mercaptans, from natural gas and liquid hydrocarbons. ceramic-glazes.com Research has also demonstrated its effectiveness in the alkali-refinement of used edible oils, a process analogous to certain aspects of petroleum refining. In this context, barium hydroxide treatment successfully reduces the content of free fatty acids and removes other impurities, significantly improving the quality of the oil. researchgate.net

Table 2: Effectiveness of Barium Hydroxide in Refining Used Edible Oil

Parameter Oil Quality Before Treatment Oil Quality After Ba(OH)₂ Treatment & Bleaching Reference Gardner Color ≥ 11 (Low Grade) 4 - 6 (Improved Grade) ceramic-glazes.com Free Fatty Acid Content 8.7% - 35.3% 0.5% - 1.2% ceramic-glazes.com Odor Rancid Dramatically Improved ceramic-glazes.com

Ultrasound-Assisted Organic Synthesis

The application of ultrasound in chemistry, known as sonochemistry, can significantly enhance reaction rates and yields. This effect is attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium, which creates localized hot spots of intense temperature and pressure. ekb.egorganic-chemistry.org

Barium hydroxide has been shown to be an effective catalyst in ultrasound-assisted reactions. A notable example is the Cannizzaro reaction, where the use of low-intensity ultrasound dramatically accelerates the reaction rate when catalyzed by barium hydroxide under heterogeneous conditions. Research indicates that a 100% yield can be achieved in just 10 minutes with sonication, whereas no reaction is observed in the same timeframe without it. slideshare.net This demonstrates a powerful synergy between the chemical activity of the catalyst and the physical energy provided by ultrasound. slideshare.net

Table 3: Comparison of Cannizzaro Reaction With and Without Ultrasound

Condition Reaction Time Yield Reference Barium Hydroxide Catalyst (No Ultrasound) 10 minutes No Reaction Observed researchgate.net Barium Hydroxide Catalyst (With Ultrasound) 10 minutes 100% researchgate.net

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism by which barium hydroxide catalyzes reactions is essential for optimizing its use. Studies have shown that its catalytic activity is closely related to its structure and the nature of its active sites. researchgate.net

In aldol condensations of acetone, research suggests that the monohydrate form, Ba(OH)₂·H₂O, is the active species. The catalytic activity is linked to the crystalline structure and the number of available basic sites, with the reaction proceeding via an interfacial solid-liquid mechanism. researchgate.net

For Michael additions of active methylene compounds, a two-step mechanism has been proposed. The first step involves the formation of a carbanion on an active site of the barium hydroxide catalyst. This is followed by a surface reaction where the carbanion attacks the Michael acceptor. researchgate.net Barium hydroxide also promotes Horner-Wadsworth-Emmons reactions and has been shown to improve yields and accelerate Suzuki cross-coupling reactions, particularly with sterically hindered substrates. researchgate.net

Advanced Materials Synthesis and Engineering Applications

Synthesis of Perovskite Materials

Perovskite materials, with the general formula ABX₃, are renowned for a wide range of electronic and optical properties. bohrium.comustb.edu.cn Barium hydroxide (B78521) octahydrate is a key source of barium for the synthesis of barium-containing perovskites like barium titanate (BaTiO₃), a cornerstone material in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs). rroij.comresearchgate.net

Hydrothermal Synthesis of Barium Titanate (BaTiO₃) Nanostructures

Hydrothermal synthesis is a versatile and environmentally favorable method for producing crystalline nanoparticles at relatively low temperatures. rsc.org In this process, barium hydroxide octahydrate is frequently used as the barium precursor along with a titanium source, such as titanium dioxide or titanium tetrachloride. rroij.comrsc.org The reaction is carried out in an aqueous solution within a sealed vessel (an autoclave) under controlled temperature and pressure. For instance, tetragonal BaTiO₃ nanoparticles can be synthesized by reacting this compound with a titanium precursor at temperatures around 240°C. rroij.com The strong alkaline environment created by the dissolution of Ba(OH)₂·8H₂O facilitates the formation of the desired perovskite phase. rsc.org This method allows for the production of high-purity BaTiO₃ powders, as the precursors react directly in the solution. rsc.org

Control of Crystallite Size, Particle Size Distribution, and Tetragonality

The physical and dielectric properties of BaTiO₃ are highly dependent on its crystal structure (tetragonality) and particle characteristics, including size and distribution. researchgate.net The hydrothermal method using this compound offers several parameters to control these features. The choice of solvent has a significant impact; for example, using a mixed solvent of ethanol (B145695) and water can promote the formation of the desirable tetragonal structure and result in smaller particle sizes compared to synthesis in pure water. rroij.com Research has shown that among various alcohol-water mixtures, an ethanol/water medium is particularly effective for achieving high tetragonality. rroij.com

The particle size can be manipulated by adjusting the solvent composition. The size of BaTiO₃ particles synthesized in alcohol-water mixtures tends to decrease in the order of isopropanol, ethanol, and methanol (B129727). rroij.com Furthermore, reaction temperature and duration are critical variables. Lowering the reaction temperature can produce powders with smaller particle sizes, though it may require significantly longer reaction times to achieve completion. nih.gov This level of control is essential for tailoring BaTiO₃ powders for specific applications, such as in the miniaturization of electronic components where uniform, nano-sized particles with high tetragonality are required.

Below is an interactive data table summarizing the effect of different solvent media on the characteristics of hydrothermally synthesized Barium Titanate.

| Solvent System | Resulting Particle Size | Effect on Tetragonality | Reference |

| Pure Water | Larger particle size | Less promotion of tetragonal phase | rroij.com |

| Methanol/Water | Smallest particle size among alcohols | Promotes tetragonal phase | rroij.com |

| Ethanol/Water | Intermediate particle size | Most effective in promoting tetragonal phase | rroij.com |

| Isopropyl Alcohol/Water | Largest particle size among alcohols | Promotes tetragonal phase | rroij.com |

Replication of Biogenic Templates for Advanced Architectures

The use of biogenic structures as templates for synthesizing materials with complex, hierarchical architectures is a known strategy in materials science. However, the specific application of this compound in the replication of biogenic templates for creating advanced perovskite architectures is a highly specialized area of research. While template-assisted synthesis is a powerful tool for fabricating novel structures, detailed studies focusing specifically on the combination of biogenic templates and this compound as the precursor were not prominent in the surveyed scientific literature.

Integration in High-Temperature Superconducting Materials

This compound is also utilized in the synthesis of high-temperature cuprate (B13416276) superconductors, a class of materials that exhibit superconductivity at temperatures above the boiling point of liquid nitrogen (77 K). rroij.comresearchgate.net

Substitution for Carbonate Precursors in Cuprate Superconductor Synthesis (e.g., Nd₁Ba₂Cu₃O₇₋δ phase)

In the conventional solid-state synthesis of cuprate superconductors like the Neodymium-Barium-Copper-Oxide (Nd-Ba-Cu-O) system, specifically the Nd₁Ba₂Cu₃O₇₋δ phase, barium carbonate (BaCO₃) is a common starting material. rroij.comresearchgate.net A significant drawback of using barium carbonate is its thermal decomposition at high temperatures, which releases carbon dioxide (CO₂). rroij.comresearchgate.net This CO₂ can become incorporated into the superconductor's crystal lattice, forming undesirable secondary phases or defects that can degrade its superconducting properties.

To circumvent this issue, this compound (Ba(OH)₂·8H₂O) has been successfully used as a substitute source for barium. rroij.comresearchgate.net The decomposition of barium hydroxide yields water vapor instead of CO₂, which is less likely to interfere with the formation of the desired superconducting phase. rroij.comresearchgate.net This substitution allows for a cleaner reaction, leading to the successful synthesis of the Nd₁Ba₂Cu₃O₇₋δ phase. rroij.comresearchgate.net

Impact on Crystal Lattice Parameters and Oxygen Content in Superconductors

The choice of the barium precursor has a measurable effect on the final crystallographic and compositional properties of the superconductor. Research on the synthesis of the Nd₁Ba₂Cu₃O₇₋δ phase has shown that using Ba(OH)₂·8H₂O as the barium source influences the crystal lattice parameters. rroij.com When compared to samples prepared with BaCO₃, the lattice parameters 'a' and 'b' in the orthorhombic structure become very close in value, causing the unit cell to tend towards a tetragonal symmetry. rroij.com

This structural change is linked to the oxygen content (represented by 7-δ) in the crystal lattice, which is a critical parameter for superconductivity in cuprates. The oxygen content can be calculated from the lattice parameters, and studies have shown that the Nd₁Ba₂Cu₃O₇₋δ phase formed using barium hydroxide has an oxygen content calculated to be around 6.38. rroij.comresearchgate.net This lower oxygen stoichiometry is associated with the observed tendency towards a tetragonal phase. rroij.com For optimizing superconducting properties, it is often suggested that synthesis using this compound should be conducted in an oxygen-rich atmosphere to achieve the higher oxygen content necessary for optimal performance. rroij.comresearchgate.net

The following interactive table presents a comparison of lattice parameters for Nd₁Ba₂Cu₃O₇₋δ synthesized with different barium precursors.

| Barium Precursor | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Cell Volume (ų) | Calculated Oxygen Content (7-δ) | Crystal Symmetry Tendency | Reference |

| BaCO₃ | 3.8952 | 3.9181 | 11.7618 | 179.35 | 6.46 | Orthorhombic | rroij.com |

| Ba(OH)₂·8H₂O | 3.9061 | 3.9076 | 11.7824 | 179.84 | 6.38 | Tetragonal | rroij.comresearchgate.net |

Development of Phase Change Materials (PCMs) for Thermal Energy Storage

This compound, with its significant latent heat of fusion and a melting point of approximately 78°C, is a noteworthy candidate for thermal energy storage applications in the medium-temperature range. google.comwikipedia.org Research into its use as a Phase Change Material (PCM) has focused on overcoming inherent challenges such as supercooling, phase separation, and low thermal conductivity to enhance its performance and reliability for practical applications.

Mitigation Strategies for Supercooling Phenomena with Nucleating Agents

A significant challenge in the application of this compound as a PCM is its tendency to supercool, a phenomenon where the material remains in a liquid state below its freezing point, thus delaying the release of stored latent heat. researchgate.net To counter this, various nucleating agents have been investigated to provide sites for crystal formation and reduce the degree of supercooling.

One study found that the introduction of copper foam into this compound not only enhances heat transfer but also effectively reduces the degree of supercooling by as much as 50%. researchgate.netjasp.com.cn Other research has systematically tested a range of chemical compounds as nucleating agents. In one such investigation, barium carbonate (BaCO3), calcium chloride (CaCl2), sodium chloride (NaCl), potassium dihydrogen phosphate (B84403) (KH2PO4), and sodium hydroxide (NaOH) were explored. psecommunity.org The results indicated that BaCO3 was particularly effective; a composition containing 1.2% BaCO3 and 0.2% graphite (B72142) powder was able to reduce the supercooling degree to less than 1°C from an initial 6.1°C. psecommunity.org

Further studies have identified other effective nucleating agents. For instance, the addition of 3 mass% calcium fluoride (B91410) (CaF2) was shown to decrease the supercooling degree of this compound (BHO) to just 0.4°C. researchgate.net Other tested nucleating agents that have demonstrated an ability to reduce supercooling include copper powder, and calgon, with reductions to 2.7°C and 2.3°C respectively. researchgate.net

| Nucleating Agent | Concentration | Resulting Supercooling Degree (°C) | Reference |

|---|---|---|---|

| None (Pure BHO) | N/A | ~6.1 | psecommunity.org |

| Barium Carbonate (BaCO3) with Graphite | 1.2% BaCO3, 0.2% Graphite | < 1.0 | psecommunity.org |

| Calcium Fluoride (CaF2) | 3 mass% | 0.4 | researchgate.net |

| Copper Powder | 1 wt% | 2.7 | researchgate.net |

| Calgon | 1 wt% | 2.3 | researchgate.net |

| Copper Foam | N/A | Reduced by 50% | jasp.com.cn |

Inhibition of Phase Separation through Gelling Agents

Phase separation is another critical issue affecting the long-term stability and performance of hydrated salt PCMs like this compound. During melting and freezing cycles, incongruent melting can lead to the separation of the hydrated salt into an aqueous solution and a lower hydrate (B1144303), which can diminish the reversible latent heat storage capacity. To address this, gelling agents are incorporated to create a stable matrix that holds the components together.

Research has shown that gelling agents such as gelatin, sodium carboxymethyl cellulose, and xanthan gum can effectively inhibit phase separation in this compound. researchgate.net One study demonstrated that a composite PCM containing 3 mass% of xanthan gum exhibited excellent suspension stability even after repeated cycling, successfully preventing phase separation. researchgate.net These agents form a three-dimensional network within the PCM, increasing its viscosity and preventing the settling of solid phases. mdpi.combham.ac.uk

Enhancement of Thermal Conductivity in Composite PCMs

A common drawback of salt hydrate PCMs is their relatively low thermal conductivity, which impedes the rate of heat charge and discharge. researchgate.net To improve this, thermally conductive materials are often incorporated to form composite PCMs.

Expanded graphite (EG) is a frequently used additive due to its high thermal conductivity and porous structure. Studies have shown that the addition of EG can significantly boost the thermal conductivity of this compound. For instance, the inclusion of 4 mass% EG was found to increase the thermal conductivity by a factor of 3.37. researchgate.net Similarly, the integration of copper foam into the PCM has been shown to substantially enhance the heat transfer rate. researchgate.netjasp.com.cn These porous materials create a conductive network throughout the PCM, facilitating more rapid thermal energy transfer.

| Enhancing Agent | Concentration | Improvement in Thermal Conductivity | Reference |

|---|---|---|---|

| Expanded Graphite (EG) | 4 mass% | Increased by 3.37 times | researchgate.net |

| Copper Foam | N/A | Significantly enhanced heat transfer rate | researchgate.netjasp.com.cn |

Design of Eutectic Mixtures for Tunable Melting Temperatures

While pure this compound has a fixed melting point, creating eutectic mixtures allows for the tuning of this temperature to suit specific applications. A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting points of the individual components. wikipedia.org

Research has been conducted on creating novel binary inorganic eutectic systems with this compound. One such study investigated eutectic mixtures of BHO with potassium chloride (KCl) and potassium nitrate (B79036) (KNO3). researchgate.net By adjusting the composition of these mixtures, the phase change temperature can be modified, offering greater flexibility in the design of thermal energy storage systems. The study noted that the BHO-KNO3 eutectic mixture exhibited a higher latent heat compared to the BHO-KCl mixture, making it a promising candidate for further development into composite PCMs with enhanced thermal conductivity. researchgate.net

Application in Polymer and Additive Manufacturing

Beyond its use in thermal energy storage, barium hydroxide serves as a key precursor in the synthesis of additives for the polymer industry, particularly for polyvinyl chloride (PVC).

Precursor for PVC Stabilizers

Barium hydroxide is a fundamental raw material in the production of barium-based heat stabilizers for PVC. kanademy.com PVC is inherently unstable at the high temperatures required for its processing and can degrade, releasing hydrochloric acid. pishrochem.com Heat stabilizers are essential additives that prevent this degradation.

Barium hydroxide (both in its monohydrate and octahydrate forms) is reacted with organic acids, such as stearic acid or oleic acid, to produce barium soaps like barium stearate. kanademy.comgoogle.com These barium soaps are effective secondary heat stabilizers. They are often used in combination with other metal soaps, such as those of zinc, to create synergistic mixed-metal stabilizer systems. kanademy.compishrochem.comseepvcforum.com Patents describe the manufacturing process of liquid barium-zinc composite stabilizers where barium hydroxide monohydrate is a key reactant. google.comgoogle.com These stabilizers function by neutralizing the hydrochloric acid released during PVC degradation, thereby protecting the polymer's integrity and ensuring the durability of the final product. pishrochem.com

Production of Heat-Resistant Plastics

Table 1: Role of Barium Hydroxide in Heat-Resistant Plastics

| Polymer Type | Function of Barium Hydroxide | Benefit | Source |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Stabilizer, Flame-Retardant Synergist | Improves thermal decomposition resistance | sunecochemical.comsunecochemical.com |

| Phenolic Resins | Catalyst, Stabilizer | Enhances thermal stability during synthesis and use | made-in-china.comkremer-pigmente.com |

| Polycarbonates | Flame-Retardant Synergist | Increases resistance to high temperatures | sunecochemical.com |

Role in Ceramic and Glass Production

In the manufacturing of ceramics and glass, this compound is utilized to impart specific desirable properties to the final products. It can be used as a substitute for barium carbonate in these processes. penpet.com In ceramics, it acts as a deflocculant for clay slurries, aiding in the processing of the raw materials. jinnuo-chem.com When used in the formulation of glass and ceramic glazes, barium hydroxide enhances the strength, clarity, and chemical resistance of the finished items. sunecochemical.commfa.org It also serves as a fluxing agent during high-temperature processing, which helps in melting and forming the materials. sunecochemical.com The compound's ability to ensure stability under significant heat exposure is particularly valuable for insulating applications in porcelain enamels. sunecochemical.comsunecochemical.com

Emerging Applications in Energy Storage Systems

This compound is being investigated for several roles in advanced energy storage technologies, primarily due to its chemical reactivity and alkaline nature.

Zinc-air batteries are a promising energy storage technology due to their high energy density. atomfair.comwikipedia.org These batteries typically use an alkaline electrolyte, such as potassium hydroxide, which is highly susceptible to contamination from atmospheric carbon dioxide (CO₂). mdpi.com The reaction between the alkaline electrolyte and CO₂ leads to the formation of carbonate precipitates, which can degrade the battery's performance and shorten its lifespan. nih.gov

Barium hydroxide is a highly effective sorbent for CO₂. patsnap.com It readily absorbs carbon dioxide from the air, forming the insoluble and stable compound barium carbonate. kremer-pigmente.commfa.org This property makes it a subject of research for use in closed-loop systems to scrub CO₂ from the air intake of zinc-air batteries. By integrating a barium hydroxide-based filter or scrubber, the air entering the battery's cathode can be purified of CO₂, thus protecting the alkaline electrolyte from contamination. patsnap.compatsnap.com Research has shown that fixed beds of this compound flakes can achieve high CO₂-removal efficiencies at ambient temperatures, reducing effluent concentrations to below 100 parts per billion (ppb). osti.gov This application could significantly enhance the stability and longevity of zinc-air batteries.

Table 2: Barium Hydroxide as a CO₂ Sorbent

| Property | Description | Relevance to Zinc-Air Batteries | Source |

|---|---|---|---|

| Reaction with CO₂ | Ba(OH)₂ + CO₂ → BaCO₃ + H₂O | Removes CO₂ from the air intake, preventing electrolyte degradation. | kremer-pigmente.com |

| Sorbent Form | Aqueous solution or solid flakes (e.g., octahydrate) | Solid flakes in a fixed-bed reactor offer a practical method for air purification in a closed-loop system. | patsnap.comosti.gov |

| Efficiency | Capable of high CO₂ removal efficiencies, with high reactant utilization (>99%). | Ensures the air reaching the cathode is sufficiently pure to prevent carbonate formation in the electrolyte. | osti.gov |

| Operating Temperature | Effective at ambient temperatures. | Suitable for integration into battery systems without requiring additional energy for heating the sorbent. | patsnap.comosti.gov |

Beyond its role in protecting zinc-air batteries, this compound has potential applications within other novel battery systems. It has been identified for use as an electrolyte in certain types of electrochemical cells, such as nickel-zinc (B8489154) batteries. jinnuo-chem.comceramic-glazes.com

Furthermore, barium hydroxide is being explored as a key reagent in the synthesis of materials for other advanced batteries. A notable example is its use in the production of battery-grade lithium hydroxide monohydrate (LiOH·H₂O), a crucial precursor for manufacturing cathodes in lithium-ion batteries. researchgate.net In this process, an aqueous solution of barium hydroxide is reacted with a lithium sulfate (B86663) solution. This reaction precipitates barium sulfate, leaving a solution of lithium hydroxide, which can then be purified and crystallized. researchgate.net This method presents a sustainable and efficient pathway for producing high-quality cathode materials, with the barium sulfate by-product being saleable or recyclable to regenerate the initial barium hydroxide reagent. researchgate.net

Environmental Science and Remediation Research

Wastewater Treatment and Heavy Metal Precipitation

Barium hydroxide (B78521) is employed in wastewater treatment, where its alkaline nature and the reactivity of the barium ion are leveraged to precipitate pollutants. As a strong base, it can adjust the pH of acidic wastewater, a crucial step in heavy metal removal. chemicalbook.com The addition of a hydroxide source, such as barium hydroxide, to wastewater increases the pH, which causes dissolved heavy metal ions to form insoluble metal hydroxide precipitates. appliedmechtech.comnih.gov These solid precipitates can then be separated from the water through filtration or sedimentation, effectively reducing the concentration of heavy metals in the effluent. phadjustment.com

Barium hydroxide is particularly effective in treating effluents rich in sulfates, such as acid mine drainage. icm.edu.pl Its application can directly neutralize acidic waters and remove not only sulfates but also heavy metals and other ions like magnesium and ammonia (B1221849). icm.edu.plimwa.info

The primary mechanism for sulfate (B86663) ion removal using barium hydroxide octahydrate is through a precipitation reaction. Barium hydroxide is a source of barium ions (Ba²⁺) in solution. When introduced into wastewater containing sulfate ions (SO₄²⁻), it reacts to form barium sulfate (BaSO₄). scielo.org.co

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Barium sulfate is a salt with extremely low solubility in water. scielo.org.cocdc.gov This insolubility causes it to precipitate out of the solution as a solid. The formation of this stable precipitate effectively removes sulfate ions from the liquid phase. nih.gov This method is efficient across a wide pH range for removing dissolved sulfates. icm.edu.pl The process can reduce sulfate concentrations from high levels to within regulatory standards. icm.edu.pl

Barium hydroxide has demonstrated efficacy in the removal of specific heavy metals. Its role can be direct, through hydroxide precipitation, or as part of a composite material designed for enhanced adsorption. nih.govnih.gov

A novel nanobiosorbent created by chemically modifying graphene quantum dots (GQDOs) with barium hydroxide has been shown to be highly effective for the removal of lead (Pb(II)) and lanthanum (La(III)). nih.gov The modification with barium hydroxide increases the number of surface hydroxyl groups on the adsorbent, which enhances its ability to bind with heavy metal ions. nih.gov Research utilizing a microwave-assisted sorption approach demonstrated rapid and efficient removal of these metals from water samples. nih.gov The nanobiosorbent achieved excellent removal percentages, ranging from 98.5% to 99.8% for lead and 94.6% to 96.2% for lanthanum in various water samples. nih.gov

The maximum adsorption capacities of this composite material highlight its high efficacy. nih.gov

| Heavy Metal Ion | Maximum Adsorption Capacity (µmol g⁻¹) | Optimal pH | Adsorption Time |

|---|---|---|---|

| Lead (II) | 3400 | 7 | 15 seconds |

| Lanthanum (III) | 1500 | 5 | 15 seconds |

Soil Remediation Strategies

Another remediation strategy involves the principle of in-situ immobilization. In soils contaminated with soluble barium compounds, reagents can be introduced that react with the barium to form highly insoluble salts. wiredchemist.com This process effectively "locks" the barium in place, reducing its mobility and bioavailability, and thereby minimizing its potential to leach into groundwater or be taken up by plants. wiredchemist.com

Development of Novel Adsorbent Materials

Research into environmental remediation has focused on creating new materials with superior adsorption capabilities for pollutants. Barium hydroxide has been used as a chemical modifier in the synthesis of such novel materials. nih.gov